6-methyl-3-{2-oxo-2-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Description
This compound belongs to the thiazolo[3,2-a]pyrimidin-5-one class, characterized by a bicyclic core comprising fused thiazole and pyrimidine rings. The 6-methyl group enhances steric and electronic effects, while the 3-position substituent features a ketone-linked ethyl chain connected to an octahydropyrrolo[3,4-c]pyrrole moiety, which itself is substituted with a 1,3-thiazol-2-yl group.
Properties
IUPAC Name |
6-methyl-3-[2-oxo-2-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S2/c1-11-5-20-18-23(16(11)25)14(10-27-18)4-15(24)21-6-12-8-22(9-13(12)7-21)17-19-2-3-26-17/h2-3,5,12-14H,4,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRLIZYLISRVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N(C1=O)C(CS2)CC(=O)N3CC4CN(CC4C3)C5=NC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Thiazolo[3,2-a]pyrimidin-5-one Derivatives: Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Molbank M776): Shares the thiazolo[3,2-a]pyrimidine core but differs in substituents. This derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMF) . 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one: Features an extended tricyclic system (pyrrolo-thiazolo-pyrimidine) fused with a triazolo-thiadiazine ring.
Substituent Analysis
- Octahydropyrrolo[3,4-c]pyrrole vs. Other Bicyclic Systems :
- The octahydropyrrolo[3,4-c]pyrrole group in the target compound introduces conformational rigidity and a basic nitrogen, which may enhance binding to charged residues in biological targets. In contrast, 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (Compound 12) employs a triazole-linked pyridine substituent, favoring planar interactions but lacking the stereochemical diversity of the pyrrolidine system .
- Thiazol-2-yl Group :
- The 1,3-thiazol-2-yl substituent in the target compound is analogous to bioisosteres seen in kinase inhibitors (e.g., imatinib). Comparatively, 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives (e.g., 6-[2-(1,1-dimethylethyl)-2H-tetrazol-5-yl]-2-(diphenylmethyl)) replace the thiazole with a thiadiazole, altering electron distribution and redox properties .
Table 1: Structural and Functional Comparison
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